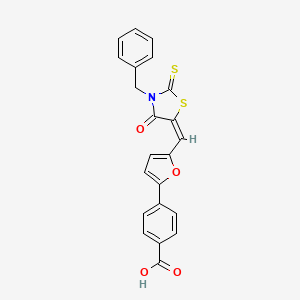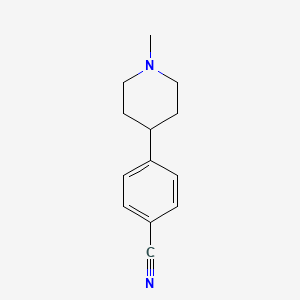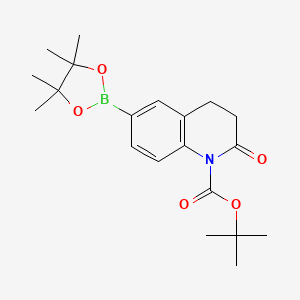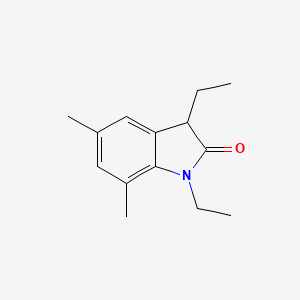
1,3-Diethyl-5,7-dimethylindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl-5,7-dimethylindolin-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
准备方法
The synthesis of 1,3-Diethyl-5,7-dimethylindolin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
化学反应分析
1,3-Diethyl-5,7-dimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, often using reagents like halogens or sulfonyl chlorides.
科学研究应用
1,3-Diethyl-5,7-dimethylindolin-2-one has several scientific research applications:
Medicinal Chemistry: Indole derivatives, including this compound, are explored for their potential as antiviral, anticancer, and anti-inflammatory agents.
Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities.
作用机制
The mechanism of action of 1,3-Diethyl-5,7-dimethylindolin-2-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
1,3-Diethyl-5,7-dimethylindolin-2-one can be compared with other indole derivatives, such as:
5,7-Dimethylindolin-2-one: Similar in structure but lacks the diethyl groups, which may affect its biological activity and chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.
1-Benzyl-1H-1,2,3-triazole derivatives: These compounds incorporate different moieties and are explored for their potential as acetylcholine esterase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
1,3-diethyl-5,7-dimethyl-3H-indol-2-one |
InChI |
InChI=1S/C14H19NO/c1-5-11-12-8-9(3)7-10(4)13(12)15(6-2)14(11)16/h7-8,11H,5-6H2,1-4H3 |
InChI 键 |
KZPPGETZDNCDKU-UHFFFAOYSA-N |
规范 SMILES |
CCC1C2=CC(=CC(=C2N(C1=O)CC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
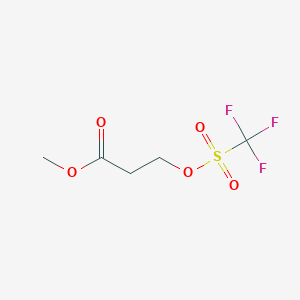
![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)


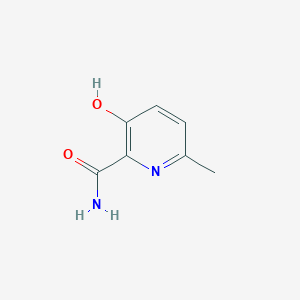
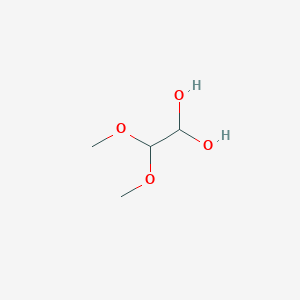
![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)
